Cas no 89891-83-8 (2-Chloro-5-cyanobenzoic acid)

2-Chloro-5-cyanobenzoic acid is a versatile intermediate in organic synthesis, characterized by its benzoic acid core substituted with a chloro group at the 2-position and a cyano group at the 5-position. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a key building block for the development of active ingredients. Its dual functional groups enable selective modifications, facilitating the synthesis of complex molecules. The electron-withdrawing nature of the substituents enhances reactivity in nucleophilic aromatic substitution and cross-coupling reactions. With high purity and stability, it is suitable for demanding synthetic applications. Proper handling is advised due to potential irritant properties.
2-Chloro-5-cyanobenzoic acid structure
2-Chloro-5-cyanobenzoic acid structure
Product Name:2-Chloro-5-cyanobenzoic acid
CAS No:89891-83-8
MF:C8H4ClNO2
MW:181.575860977173
MDL:MFCD11036379
CID:1034996
PubChem ID:14203095
Update Time:2025-06-10

2-Chloro-5-cyanobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-cyanobenzoic acid
    • Benzoic acid, 2-chloro-5-cyano-
    • OZNRJPYVSBAJLX-UHFFFAOYSA-N
    • AK130561
    • ST2401807
    • Z2037266896
    • 2-Chloro-5-cyanobenzoic acid (ACI)
    • AS-59365
    • CS-0132512
    • EN300-207923
    • AT-419/43511962
    • Z1198304567
    • SCHEMBL2225438
    • DTXSID20557344
    • AKOS006306781
    • MFCD11036379
    • DB-330148
    • 89891-83-8
    • 2-Chloro-5-cyanobenzoicacid
    • MDL: MFCD11036379
    • Inchi: 1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
    • InChI Key: OZNRJPYVSBAJLX-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(C(O)=O)C(Cl)=CC=1

Computed Properties

  • Exact Mass: 180.9930561g/mol
  • Monoisotopic Mass: 180.9930561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 61.1

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 334.7±27.0 °C at 760 mmHg
  • Flash Point: 156.2±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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2-Chloro-5-cyanobenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cuprous cyanide Solvents: Water
Reference
Nonsteroidal antiinflammatory agents. III. Synthesis of the metabolites of 10,11-dihydro-8,α-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid (bermoprofen)
Hino, Katsuhiko; Nakamura, Hideo; Kato, Shiro; Irie, Akira; Nagai, Yasutaka; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(9), 3462-7

2-Chloro-5-cyanobenzoic acid Raw materials

2-Chloro-5-cyanobenzoic acid Preparation Products

2-Chloro-5-cyanobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:89891-83-8)2-Chloro-5-cyanobenzoic acid
Order Number:A860993
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:27
Price ($):164.0/246.0/441.0
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Additional information on 2-Chloro-5-cyanobenzoic acid

Introduction to 2-Chloro-5-cyanobenzoic acid (CAS No. 89891-83-8)

2-Chloro-5-cyanobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 89891-83-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its chloro and cyano functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural configuration of 2-Chloro-5-cyanobenzoic acid positions it as a versatile building block for medicinal chemists exploring novel therapeutic agents.

The significance of 2-Chloro-5-cyanobenzoic acid lies in its potential applications across multiple domains, including agrochemicals, material science, and pharmaceuticals. Its molecular structure, featuring both electron-withdrawing and electron-donating substituents, allows for diverse chemical modifications, enabling the development of compounds with tailored biological activities. In recent years, there has been a growing interest in exploring the pharmacological properties of benzoic acid derivatives, particularly those incorporating halogenated and cyano functionalities.

Recent studies have highlighted the role of 2-Chloro-5-cyanobenzoic acid in the synthesis of novel antimicrobial agents. The chloro group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the cyano group contributes to metabolic stability and bioavailability. Researchers have leveraged these properties to design molecules with enhanced efficacy against resistant bacterial strains. For instance, derivatives of 2-Chloro-5-cyanobenzoic acid have been investigated for their potential as inhibitors of bacterial enzymes involved in DNA replication and transcription.

In addition to its antimicrobial applications, 2-Chloro-5-cyanobenzoic acid has shown promise in the development of anticancer therapeutics. The benzoic acid scaffold is well-documented for its role in modulating various cellular pathways associated with cancer progression. By incorporating functional groups such as chloro and cyano, chemists have been able to fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives. Preliminary findings suggest that certain analogs of 2-Chloro-5-cyanobenzoic acid exhibit inhibitory effects on kinases and other enzymes critical for tumor growth and metastasis.

The synthesis of 2-Chloro-5-cyanobenzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as benzoic acid. The chlorination step is often achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), while the introduction of the cyano group can be accomplished via cyanation reactions using copper(I) cyanide or potassium cyanide under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 2-Chloro-5-cyanobenzoic acid more accessible for industrial applications.

The handling and storage of 2-Chloro-5-cyanobenzoic acid require adherence to standard laboratory practices to ensure safety and stability. While it is not classified as a hazardous material under current regulations, proper ventilation and personal protective equipment (PPE) are recommended during its manipulation. Storage conditions should include cool, dry environments away from direct sunlight to prevent degradation. Given its reactivity, compatibility with other chemicals must be carefully considered to avoid unintended side reactions.

The future prospects for 2-Chloro-5-cyanobenzoic acid are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Innovations in computational chemistry and high-throughput screening are expected to accelerate the identification of novel derivatives with enhanced biological activity. Furthermore, collaborations between academia and industry are likely to drive the development of new applications for this versatile compound.

In conclusion, 2-Chloro-5-cyanobenzoic acid (CAS No. 89891-83-8) represents a significant compound in modern chemical research. Its unique structural features and functional groups make it an invaluable intermediate for synthesizing bioactive molecules with potential therapeutic applications. As scientific understanding continues to evolve, the role of 2-Chloro-5-cyanobenzoic acid is expected to expand, contributing to advancements in medicine and beyond.

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Amadis Chemical Company Limited
(CAS:89891-83-8)2-Chloro-5-cyanobenzoic acid
A860993
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):164.0/246.0/441.0
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